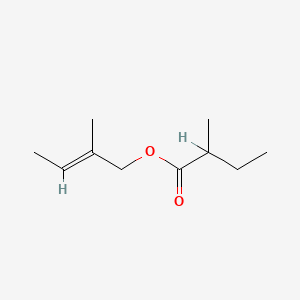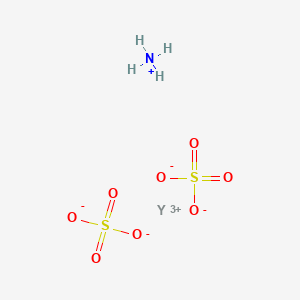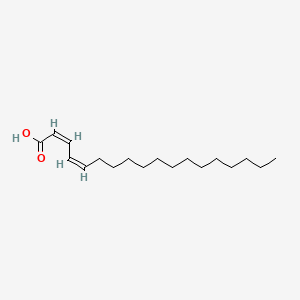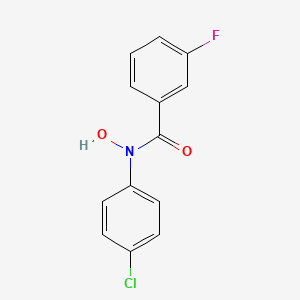
2-Ethylheptyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylheptyl propionate is an organic compound that belongs to the ester family. It is formed by the esterification of 2-ethylheptanol with propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its molecular formula is C11H22O2, and it has a molecular weight of 186.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylheptyl propionate can be synthesized through the esterification reaction between 2-ethylheptanol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the removal of water formed during the reaction. The general reaction is as follows:
[ \text{C}9\text{H}{20}\text{O} + \text{C}_3\text{H}6\text{O}2 \rightarrow \text{C}{11}\text{H}{22}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylheptyl propionate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-ethylheptanol and propionic acid.
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 2-Ethylheptanol and propionic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 2-Ethylheptanol.
Aplicaciones Científicas De Investigación
2-Ethylheptyl propionate has various applications in scientific research and industry:
Fragrance Industry: Due to its pleasant odor, it is widely used in perfumes and cosmetics.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: Used in studies related to ester metabolism and enzymatic reactions involving esters.
Industrial Applications: Employed as a solvent and plasticizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-ethylheptyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester group can undergo nucleophilic attack, leading to hydrolysis or other transformations. The molecular targets include enzymes that catalyze ester hydrolysis, such as esterases.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl propionate
- 2-Ethylbutyl propionate
- 2-Ethylpentyl propionate
Comparison
2-Ethylheptyl propionate is unique due to its specific carbon chain length, which imparts distinct olfactory properties compared to other similar esters. While 2-ethylhexyl propionate and 2-ethylbutyl propionate also have pleasant odors, the exact scent profile and intensity can vary. Additionally, the physical properties such as boiling point and solubility may differ among these compounds .
Propiedades
Número CAS |
94200-08-5 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-ethylheptyl propanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-11(5-2)10-14-12(13)6-3/h11H,4-10H2,1-3H3 |
Clave InChI |
WTLXVOXPXAHOIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)COC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



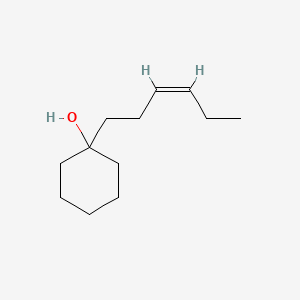
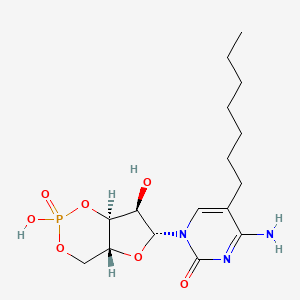

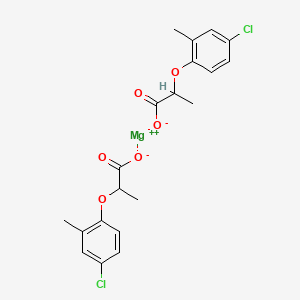
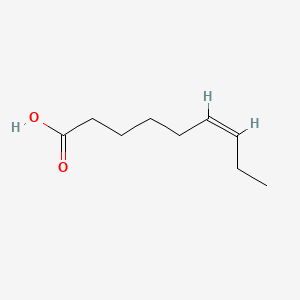
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
